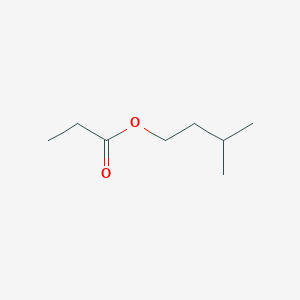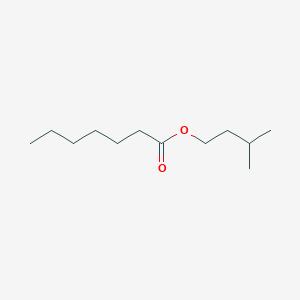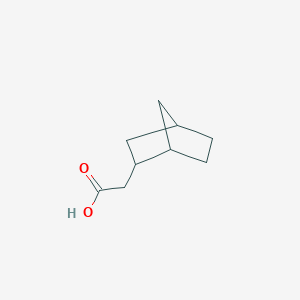
2-OCTILBENZIMIDAZOL
Descripción general
Descripción
2-octyl-1H-benzimidazole is a useful research compound. Its molecular formula is C15H22N2 and its molecular weight is 230.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-octyl-1H-benzimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-octyl-1H-benzimidazole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones Farmacológicas
Los benzimidazoles, incluido el 2-Octilbenzimidazol, tienen una amplia gama de propiedades farmacológicas. Se exploran ampliamente como potentes inhibidores de varias enzimas y tienen usos terapéuticos en áreas como el tratamiento antidiabético, anticancerígeno, antimicrobiano, antiparasitario, analgésico, antiviral y antihistamínico. También se utilizan en enfermedades cardiovasculares, neurología, endocrinología, oftalmología y más .
Agentes Antitumorales
Algunos derivados del this compound se están estudiando por su potencial como agentes antitumorales. El núcleo benzimidazol es parte de varios medicamentos comercializados para el tratamiento del cáncer, y la investigación en curso está explorando nuevos derivados para mejorar la eficacia y reducir los efectos secundarios .
Agentes Antimicrobianos y Antiparasitarios
Las aplicaciones antimicrobianas y antiparasitarias de los benzimidazoles están bien documentadas. Los derivados del this compound se están investigando por su potencial para tratar infecciones e infestaciones causadas por bacterias, virus y parásitos .
Inhibidores de la Bomba de Protones
Los derivados del benzimidazol son componentes clave de los inhibidores de la bomba de protones, que se utilizan para tratar afecciones como el reflujo ácido. La investigación de nuevos derivados, incluidos los relacionados con el this compound, tiene como objetivo desarrollar medicamentos más efectivos y de mayor duración .
Agentes Analgésicos y Antiinflamatorios
Los estudios de relación estructura-actividad (SAR) de los benzimidazoles han demostrado que ciertos derivados, incluido el this compound, pueden desarrollarse en agentes analgésicos y antiinflamatorios. Estos compuestos se están estudiando por su potencial para tratar el dolor y la inflamación sin los efectos secundarios asociados con los medicamentos tradicionales .
Química de Materiales y Nanotecnología
Más allá de las aplicaciones farmacológicas, los derivados del this compound también se están explorando en la química de materiales y la nanotecnología. Tienen usos potenciales en el desarrollo de sensores químicos ópticos, que tienen aplicaciones en medicina, ciencias ambientales y tecnología química .
Agricultura
En agricultura, los derivados del benzimidazol se utilizan como fungicidas y pesticidas. La investigación sobre el this compound se centra en la creación de compuestos que sean más efectivos y respetuosos con el medio ambiente .
Electrónica y Tecnología de Tintes
Las propiedades únicas de los derivados del benzimidazol los hacen adecuados para aplicaciones en electrónica y tecnología de tintes. El this compound y sus derivados se están estudiando por su uso potencial en la creación de nuevos tipos de dispositivos electrónicos y pigmentos .
Mecanismo De Acción
Target of Action
2-Octylbenzimidazole, also known as 2-octyl-1H-1,3-benzodiazole or 2-octyl-1H-benzimidazole, is a type of benzimidazole derivative. Benzimidazole derivatives have been found to exhibit diverse anticancer activities . The primary targets of these compounds are often cancer cells, where they interact with various cellular components to inhibit tumor progression .
Mode of Action
The mode of action of 2-Octylbenzimidazole is multifaceted. It is believed to exert its antitumor activity through various mechanisms such as DNA alkylation, DNA binding, disturbing tubulin polymerization or depolymerization, enzyme inhibition, antiangiogeneic, and signal transduction inhibitors . The specific interaction sites of the compound include the aliphatic octyl and the benzimidazole ring, which can interact with hydrophobic solutes .
Biochemical Pathways
The biochemical pathways affected by 2-Octylbenzimidazole are primarily those involved in cell proliferation and survival. By interacting with these pathways, the compound can inhibit the growth and proliferation of cancer cells . .
Result of Action
The molecular and cellular effects of 2-Octylbenzimidazole’s action are primarily related to its anticancer activity. By interacting with various cellular components and pathways, the compound can inhibit the growth and proliferation of cancer cells . .
Análisis Bioquímico
Biochemical Properties
Benzimidazoles, a broader group of compounds that 2-Octylbenzimidazole belongs to, are known to exhibit a wide range of biological activities . They can interact with various enzymes, proteins, and other biomolecules, affecting biochemical reactions in different ways .
Cellular Effects
Benzimidazoles have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzimidazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is currently limited information available on the temporal effects of 2-Octylbenzimidazole in laboratory settings. Studies on similar compounds suggest that the effects of such compounds can change over time, influenced by factors such as the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 2-Octylbenzimidazole at different dosages in animal models have not been extensively studied. It is common for the effects of chemical compounds to vary with dosage, with potential threshold effects observed at certain dosages and toxic or adverse effects possible at high doses .
Metabolic Pathways
Benzimidazoles are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is likely that this compound interacts with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The localization of a compound within a cell can significantly affect its activity or function .
Propiedades
IUPAC Name |
2-octyl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-2-3-4-5-6-7-12-15-16-13-10-8-9-11-14(13)17-15/h8-11H,2-7,12H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMWQHINYNTMNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=NC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80364859 | |
| Record name | 2-octyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13060-24-7 | |
| Record name | 2-octyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[Bis(dimethylamino)phosphoryl]-5-pentyl-1,2,4-triazol-3-amine](/img/structure/B85467.png)


![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B85475.png)






